Home > Products > Screening Compounds P45979 > Pomalidomide-5'-C6-acid
Pomalidomide-5'-C6-acid -

Pomalidomide-5'-C6-acid

Catalog Number: EVT-14910638
CAS Number:
Molecular Formula: C20H23N3O6
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-5'-C6-acid, also known as 7-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)heptanoic acid, is a derivative of pomalidomide, a thalidomide analog that exhibits immunomodulatory and anti-cancer properties. This compound is classified under the category of immunomodulatory drugs and has garnered attention for its potential applications in cancer therapy and targeted protein degradation.

Source and Classification

Pomalidomide-5'-C6-acid is synthesized from pomalidomide through various chemical reactions involving acylation and reduction processes. It falls under the classification of small molecule drugs, specifically designed to modulate immune responses and inhibit tumor growth. The compound is particularly noted for its role in the development of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents aimed at targeted protein degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of pomalidomide-5'-C6-acid involves multiple steps:

  1. Acylation Reaction: The process begins with the reaction of 3-nitrophthalic anhydride with L-isoglutamine in the presence of molecular sieves and N,N-dimethylformamide at elevated temperatures (80-120 °C) for 15 to 20 hours. This step yields (S)-5-nitro-4-(4-amino-1,3-dioxo-isoindole-2-yl)-5-oxopentanoic acid .
  2. Hydrogenation Reduction: The resulting compound undergoes hydrogenation using palladium charcoal in methanol under hydrogen atmosphere at room temperature for 12 to 20 hours. The reaction mixture is then concentrated under vacuum to obtain the desired product .

These steps highlight a methodical approach to synthesizing the compound, emphasizing the importance of reaction conditions in achieving high yields.

Molecular Structure Analysis

Structure and Data

Pomalidomide-5'-C6-acid features a complex molecular structure characterized by its isoindole core, piperidine ring, and a heptanoic acid side chain. The molecular formula is C20H23N3O3C_{20}H_{23}N_3O_3, with a molar mass of approximately 365.41 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-5'-C6-acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.
  2. Amide Formation: The amine group can react with carboxylic acids to form amides, enhancing its potential as a building block for PROTACs.
  3. Crosslinking Reactions: Its structure allows it to function as a crosslinker in targeted protein degradation applications, where it can facilitate interactions between ligands and E3 ligases .

These reactions underscore the versatility of pomalidomide-5'-C6-acid in synthetic organic chemistry.

Mechanism of Action

Process and Data

Pomalidomide-5'-C6-acid exerts its biological effects primarily through modulation of immune responses and direct anti-tumor activity. It enhances T-cell proliferation and cytokine production while inhibiting tumor cell growth through apoptosis induction. The mechanism involves:

  1. Recruitment of E3 Ligases: The compound acts as a ligand that recruits E3 ligases, facilitating targeted degradation of specific proteins involved in tumor progression.
  2. Induction of Reactive Oxygen Species: It increases cellular levels of reactive oxygen species, leading to DNA damage and subsequent apoptosis in cancer cells .

This dual mechanism highlights its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-5'-C6-acid exhibits several notable physical properties:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include reactivity due to its functional groups, allowing participation in various organic reactions such as acylation and reduction.

Applications

Scientific Uses

Pomalidomide-5'-C6-acid has significant applications in scientific research:

  1. Cancer Therapy: Its immunomodulatory effects make it a candidate for developing new cancer therapies aimed at enhancing immune responses against tumors.
  2. Proteolysis-targeting Chimeras (PROTACs): It serves as a building block for synthesizing PROTACs, which are designed to selectively degrade target proteins implicated in cancer progression .
  3. Drug Development: Ongoing research explores its derivatives for improved efficacy against various cancers, particularly hematological malignancies.

The versatility of pomalidomide-5'-C6-acid positions it as a valuable compound in both therapeutic applications and fundamental research within medicinal chemistry.

Introduction to Pomalidomide-5'-C6-Acid in Targeted Protein Degradation (TPD)

Role of Cereblon (CRBN)-Recruiting Ligands in PROTAC Development

Cereblon (CRBN) serves as the substrate receptor component within the CRL4ᴰᴰᴮ¹·ᶜᴿᴮᴺ E3 ubiquitin ligase complex. Its prominence in TPD stems from:

  • Biochemical Plasticity: CRBN undergoes conformational changes upon binding to immunomodulatory imide drugs (IMiDs), creating neomorphic surfaces capable of engaging novel protein substrates [1] [9].
  • Clinical Validation: Thalidomide, lenalidomide, and pomalidomide demonstrate therapeutic efficacy in hematologic malignancies through CRBN-dependent degradation of transcription factors (e.g., IKZF1/3). This established safety profile accelerates CRBN-recruiting PROTAC development [2] [9].
  • PROTAC Dominance: Of 15 PROTACs in clinical trials (2023 data), 12 utilize CRBN recruiters due to favorable pharmacokinetics and established ligand chemistry [2] [9].

Pomalidomide derivatives offer advantages over earlier IMiDs:

  • Enhanced Binding Specificity: Reduced off-target degradation compared to thalidomide [7] [9].
  • Versatile Exit Vectors: The phthalimide ring permits functionalization at multiple positions (C4, C5, C6) for linker attachment without disrupting CRBN engagement [3] [6].

Table 1: CRBN-Recruiting PROTACs in Clinical Development (Selected) [2] [9]

PROTAC NameTargetE3 LigasePhaseIndication
ARV-471Estrogen ReceptorCRBNIIIAdvanced Breast Cancer
ARV-110Androgen ReceptorCRBNIIMetastatic Prostate Cancer
KT-474IRAK4CRBNIAtopic Dermatitis, Hidradenitis
CFT8634BRD9CRBNI/IISynovial Sarcoma

Structural Evolution of Pomalidomide Derivatives in Molecular Glue Design

Pomalidomide-5'-C6-acid exemplifies strategic optimization of the pomalidomide scaffold:

  • Positional Isomerism: Derivatives functionalized at C5 (e.g., Pomalidomide-5-OH) or C6 (e.g., Pomalidomide-6-OH) exhibit distinct degradation profiles. C5 modifications significantly reduce off-target degradation of zinc-finger (ZF) proteins like ZFP91 while maintaining on-target activity [7]:
  • Mechanistic Insight: Crystal structures (PDB: 6H0F) reveal the C5 position faces solvent-exposed regions proximal to ZF domains. Bulky C5 substituents sterically hinder non-productive ZF interactions [7].
  • Experimental Validation: PROTACs incorporating C5-aminopomalidomide showed >10-fold reduction in ZF degradation (e.g., ZFP91, IKZF2) while retaining target engagement [7].

  • Molecular Glue Convergence: Some PROTACs function as "de facto" molecular glues by stabilizing ternary complexes through neo-protein-protein interfaces. Pomalidomide-based PROTACs exhibit this behavior when linkers optimize cooperative interactions [1] [9]:

  • Cooperativity Metrics: Defined as α = Kᴅ(ʙɪɴᴀʀʏ)/Kᴅ(ᴛᴇʀɴᴀʀʏ), values >1 indicate enhanced ternary complex stability. Pomalidomide derivatives achieve α values of 5-50 for targets like BRD4 and IRAK4 [1] [10].

Table 2: Structural and Functional Comparison of Pomalidomide Derivatives [3] [6] [7]

DerivativeModification SiteKey PropertyApplication Rationale
Pomalidomide-5'-OHC5Reduced ZF off-target degradation (DC₅₀ >10μM)Safer PROTACs for chronic use
Pomalidomide-5'-C6-acidC5 + C6 linkerBalanced solubility/logP; terminal conjugationModular PROTAC synthesis
Pomalidomide-4'-alkylC7-acidC4 + alkyl linkerEnhanced cell permeabilityTargets with deep binding pockets
Pomalidomide-PEG4-COOHPolyethylene glycolImproved aqueous solubilityPolar target proteins

Functional Significance of the C6-Alkyl Linker and Terminal Acid Group

The hexyl spacer and carboxylic acid in Pomalidomide-5'-C6-acid (SMILES: OCCCCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1) enable precise control over PROTAC properties:

  • Linker Length Optimization:
  • C6 alkyl chains (∼10.5 Å) balance flexibility and rigidity, facilitating optimal distance between CRBN and target protein for ternary complex formation [3] [8] [10].
  • Empirical screening shows degradation efficiency follows a "Goldilocks principle": C4-C8 linkers outperform shorter (C2) or longer (PEG>4) spacers for cytosolic targets like BRD4 and BTK [6] [10].

  • Terminal Acid Functionality:

  • Conjugation Versatility: Carboxylic acid enables amide coupling with amine-containing warheads (e.g., kinase inhibitors) using EDC/NHS chemistry [3] [8].
  • Ionization Effects: The deprotonated carboxylate (pH>4) enhances aqueous solubility (LogP reduction by 0.5-1.5 units vs. methyl esters) and reduces nonspecific membrane binding [4] [5].

  • Structure-Degradation Relationships:

  • PROTACs synthesized with this building block exhibit DC₅₀ values of 1-100 nM against diverse targets (e.g., BRD4, BTK, ALK) [6] [7] [10].
  • Modifications minimizing ZF degradation (C5 position) combined with optimized linkers (C6-acid) yield PROTACs with therapeutic indices >100-fold higher than first-generation analogs [7].

Table 3: PROTAC Building Blocks Based on Pomalidomide [3] [4] [5]

Compound NameCAS NumberMolecular FormulaLinker AttributesKey Applications
Pomalidomide-5'-C6-OH2493430-98-9C₁₉H₂₃N₃O₅Hydroxyl termination; flexibilitySoluble PROTAC variants
Pomalidomide-C6-CO2H2225940-50-9C₂₀H₂₃N₃O₆Acid termination; conjugation-readyAmide-coupled PROTACs
Pomalidomide-4'-alkylC5-acidN/ACustomShort hydrophobic linkerMembrane-associated targets
Pomalidomide-PEG4-COOHN/AC₂₉H₃₈N₄O₁₁PEG spacer; high hydrophilicityTargets requiring enhanced solubility

The evolution of pomalidomide-based degraders underscores a central principle in TPD: strategic molecular editing transforms promiscuous glues into precision degraders. Pomalidomide-5'-C6-acid exemplifies this progress, providing a versatile chemical handle to conquer the "undruggable" proteome through rational protein degradation [1] [9] [10].

Properties

Product Name

Pomalidomide-5'-C6-acid

IUPAC Name

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]heptanoic acid

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C20H23N3O6/c24-16-9-8-15(18(27)22-16)23-19(28)13-7-6-12(11-14(13)20(23)29)21-10-4-2-1-3-5-17(25)26/h6-7,11,15,21H,1-5,8-10H2,(H,25,26)(H,22,24,27)

InChI Key

YDWPUGHCLUSXPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.